4-(Hydroxymethyl)cyclohexanone
Description
4-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative where a hydroxymethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMBXNKCMNGLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512455 | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-68-6 | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid/Base-Catalyzed Aldol Condensation
The most widely reported method involves the condensation of cyclohexanone with formaldehyde under acidic or basic conditions. Cyclohexanone undergoes nucleophilic addition with formaldehyde, followed by dehydration to form the hydroxymethyl derivative.
Reaction Conditions:
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Catalysts: Hydrochloric acid, sodium hydroxide, or amine bases (e.g., pyrrolidine).
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Solvents: Water, ethanol, or methanol.
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Temperature: 60–80°C for 6–12 hours.
Mechanistic Insight:
The reaction proceeds via enolate formation, where the base deprotonates cyclohexanone, enabling nucleophilic attack on formaldehyde. Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity.
Industrial Adaptation:
Continuous flow reactors improve efficiency, achieving >85% yield with reduced side products (e.g., over-condensation).
Hydrogenation of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives
Hydrolysis of Distillation By-Products
Patent WO2011040766A2 describes the recovery of this compound from by-products generated during 1,4-di(hydroxymethyl)cyclohexane production.
Procedure:
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Starting Material: Distillation residues containing 4-(hydroxymethyl)cyclohexylmethyl esters.
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Hydrolysis: Treatment with NaOH (10–20%) at 80–100°C for 4–6 hours.
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Extraction: Solvent extraction (toluene, ethyl acetate) followed by neutralization.
Advantages:
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Utilizes industrial waste streams.
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Scalable with minimal purification steps.
Oxidation of 4-(Hydroxymethyl)cyclohexanol
Catalytic Oxidation with Hydrogen Peroxide
Patent CN105152884A outlines the oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone, adaptable for hydroxymethyl derivatives.
Modified Protocol for this compound:
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Substrate: 4-(Hydroxymethyl)cyclohexanol.
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Oxidizing Agent: Hydrogen peroxide (30–50%) with phosphotungstic acid catalyst.
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Conditions: 70–90°C in a tubular reactor, 1–3 hours.
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Yield: >95% conversion, 90–98% isolated yield after solvent extraction.
Key Parameters:
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Catalyst loading: 5–10 wt%.
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Solvent: Water or ethylene dichloride.
Deprotection of Silyl-Protected Intermediates
Silyl Ether Deprotection
Patent US7396953B2 details a multi-step synthesis where this compound is obtained via deprotection of a tert-butyldimethylsilyl (TBS) group.
Steps:
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Protection: Reaction of this compound with TBSCl in DMF.
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Intermediate: 4-(TBS-oxymethyl)cyclohexanone.
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Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in THF.
Applications:
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Preferred in pharmaceutical synthesis for high purity.
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Compatible with sensitive functional groups.
Comparative Analysis of Methods
Key Findings:
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Aldol Condensation: Cost-effective but moderate yield.
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Oxidation: High yield but requires precise catalyst control.
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Deprotection: High purity but economically less viable for large-scale production.
Emerging Techniques and Optimization
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-(Hydroxymethyl)cyclohexanone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form carboxylic acids or reduced to yield 4-(Hydroxymethyl)cyclohexanol.
Polymer Production
This compound is also employed in the production of high-performance materials, including synthetic resins and polymers. Its reactivity allows it to be integrated into polymer chains, enhancing material properties such as strength and durability .
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is studied for its interactions with enzymes. It may act as a substrate for various enzyme-catalyzed reactions involving cyclohexanone derivatives. Understanding these interactions can provide insights into metabolic pathways and potential therapeutic targets.
Pharmaceutical Development
The compound is used in the synthesis of pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as JAK1 inhibitors and Mer kinase inhibitors, which are relevant in treating conditions like pediatric acute lymphoblastic leukemia .
Case Studies
Synthesis of Carbocyclic Nucleosides
Recent studies have investigated the use of this compound in synthesizing carbocyclic nucleoside analogues. These compounds have shown promise for antiviral activity against viruses like coxsackie B4. The research highlights the compound's utility in developing new therapeutic agents .
Environmental Impact Studies
The compound has been involved in environmental studies, particularly concerning its behavior in water systems following chemical spills. Investigations into the degradation and toxicity of related compounds emphasize the importance of understanding this compound's environmental fate and its implications for public health .
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)cyclohexanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Cyclohexanone: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.
4-(Hydroxymethyl)cyclohexanol: The reduced form of 4-(Hydroxymethyl)cyclohexanone, with different reactivity and applications.
Cyclohexanol: Similar structure but lacks the ketone functionality, leading to different chemical behavior.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a ketone functionality, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .
Biological Activity
4-(Hydroxymethyl)cyclohexanone, a compound with the molecular formula CHO, is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.
- Molecular Formula : CHO
- Molecular Weight : 112.17 g/mol
- CAS Number : 38580-68-6
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several Gram-positive bacteria, which is particularly relevant in the context of increasing antibiotic resistance.
- Mechanism of Action : The compound appears to interfere with bacterial cell wall synthesis, making bacteria more susceptible to host immune responses. This mechanism aligns with findings that compounds modifying cell wall components can enhance the effectiveness of innate immune mechanisms like cationic antimicrobial peptides (CAMP) .
Anti-inflammatory Effects
In studies assessing the anti-inflammatory properties of this compound, it has been noted to reduce pro-inflammatory cytokine production in vitro. This suggests a potential role in managing inflammatory conditions.
- Case Study : In a controlled study involving macrophage cell lines, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .
Research Findings
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its derivatives may be utilized in drug formulation due to their biological activity.
- Antimicrobial Agents : Given its effectiveness against resistant bacterial strains, it could serve as a basis for new antimicrobial therapies.
- Anti-inflammatory Treatments : The compound's ability to modulate inflammatory responses presents opportunities for developing treatments for chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
